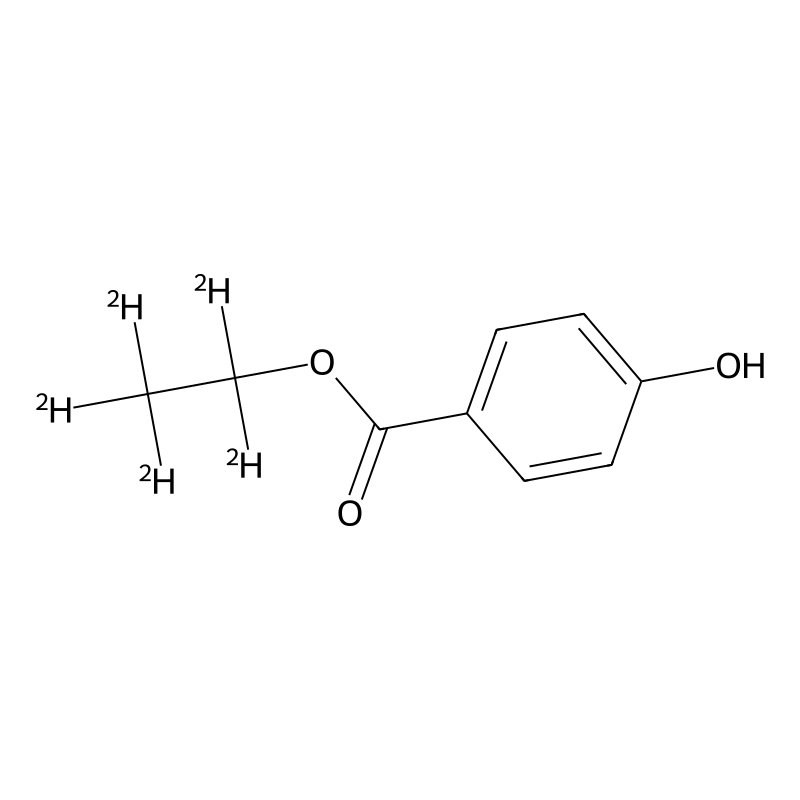

Ethyl-d5 Paraben

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Internal Standard in Mass Spectrometry:

Ethyl-d5 paraben functions as an internal standard in mass spectrometry (MS) . MS is an analytical technique that identifies and quantifies molecules based on their mass-to-charge ratio. An internal standard is a known compound added to a sample before analysis. By comparing the signal of the target molecule to the internal standard, scientists can account for variations in sample preparation, instrument performance, and ionization efficiency, leading to more accurate and precise measurements.

Tracking Metabolic Pathways:

Due to the presence of deuterium, ethyl-d5 paraben can be distinguished from its unlabeled counterpart using specific MS techniques. This allows researchers to trace the metabolic pathways of ethyl paraben or other similar compounds in biological systems . By studying the incorporation of deuterium into different metabolites, scientists can gain insights into how the body absorbs, distributes, and eliminates these compounds.

Investigating Environmental Fate:

Similarly, ethyl-d5 paraben can be used to investigate the environmental fate of parabens or other relevant compounds . By introducing the labeled compound into an environmental system (e.g., soil, water), researchers can track its degradation and distribution, revealing its persistence and potential impact on the environment.

Ethyl-d5 Paraben has the chemical formula C9H10O3 and a CAS number of 126070-21-1. The "d5" indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification allows for enhanced detection capabilities in mass spectrometry applications, as the presence of deuterium alters the mass of the compound without significantly changing its chemical behavior .

Example Reaction:- Hydrolysis:

Ethyl-d5 Paraben can be synthesized through the esterification of 4-hydroxybenzoic acid with deuterated ethanol. The reaction typically requires an acid catalyst and proceeds under controlled conditions to ensure high yield and purity.

General Synthesis Steps:- Combine 4-hydroxybenzoic acid with deuterated ethanol.

- Add an acid catalyst (e.g., sulfuric acid).

- Heat the mixture to facilitate the esterification reaction.

- Purify the product through recrystallization or chromatography.

Studies have shown that ethyl-d5 paraben interacts with biological systems similarly to its non-deuterated counterparts. Its metabolic pathways involve hydrolysis and subsequent transformations into various metabolites, which can also be tracked using mass spectrometry techniques due to its distinct isotopic signature .

Ethyl-d5 Paraben shares similarities with several other parabens but has unique characteristics due to its isotopic labeling. Below is a comparison with similar compounds:

| Compound Name | CAS Number | Unique Characteristics |

|---|---|---|

| Ethyl Paraben | 120-47-8 | Commonly used as a preservative; non-deuterated form |

| Methyl Paraben | 99-76-3 | Shorter alkyl chain; more potent antimicrobial activity |

| Propyl Paraben | 94-13-3 | Longer alkyl chain; potential endocrine disruptor |

| Butyl Paraben | 70356-09-1 | Even longer alkyl chain; used less frequently due to toxicity concerns |

Ethyl-d5 Paraben stands out due to its use as a labeled compound for analytical purposes, allowing researchers to differentiate it from other parabens during detection and quantification processes.

Traditional Acid-Catalyzed Esterification Strategies

The foundational approach to ethyl-d5 paraben synthesis involves acid-catalyzed esterification of 4-hydroxybenzoic acid with deuterated ethanol (CD₃CD₂OH). This method, adapted from classical paraben synthesis, employs Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to protonate the carbonyl oxygen, facilitating nucleophilic attack by deuterated ethanol. Azeotropic distillation with toluene removes water, shifting equilibrium toward ester formation.

Reaction Conditions and Optimization

- Catalyst Loading: 0.5–1.0 mol% H₂SO₄ achieves 85–90% crude yield.

- Deuterium Retention: >99% incorporation confirmed via ¹H NMR.

- Purification: Recrystallization in methanol/water (3:1 v/v) yields >99.5% purity.

Table 1: Comparative Parameters for Acid-Catalyzed Esterification

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (0.5–1.0 mol%) | |

| Solvent | Toluene | |

| Reaction Temperature | 65–97°C | |

| Yield (Isolated) | 81–90% |

Montmorillonite K10 clay, a heterogeneous catalyst, offers an eco-friendly alternative, enabling 83–90% yields under reflux conditions while permitting catalyst reuse. Acid-treated variants marginally enhance yields (2%) by increasing Brønsted acidity.

Transition Metal-Mediated Deuterium Incorporation Techniques

Transition metal catalysts enable selective deuteration at lower temperatures, avoiding functional group degradation. Ruthenium, iridium, and palladium complexes dominate this field, leveraging hydrogen isotope exchange (HIE) mechanisms.

Homogeneous Catalysis

Ruthenium pincer complexes catalyze α-deuteration of ethanol using D₂O, achieving >70% deuterium abundance at the CH₂ position. Iridium-based systems, such as Crabtree’s catalyst, facilitate reversible H/D exchange with D₂ gas, ideal for aromatic deuteration.

Mechanistic Pathway:

- Oxidative C–H bond activation by the metal center.

- Deuterium transfer from D₂O or D₂ via σ-bond metathesis.

- Reductive elimination to regenerate the catalyst.

Table 2: Performance of Transition Metal Catalysts

| Catalyst | Substrate | D Source | D Incorporation | Yield | Source |

|---|---|---|---|---|---|

| [Ru] Pincer | Ethanol | D₂O | >70% | 90% | |

| [Ir] Cp* | Arenes | D₂ | 95% | 85% | |

| [Pd] C–H Activation | Heteroarenes | D₂O | 89% | 72% |

Heterogeneous and Photocatalytic Systems

Silver nanoparticles on Al₂O₃ enable solvent-free deuteration of fluorinated arenes using DMSO-d₆, achieving 95% incorporation under UV light. Flow-compatible Pd/C systems permit continuous D₂ generation from H₂ and D₂O, scaling to 100 g batches.

Flow Chemistry Approaches for Isotopic Purity Optimization

Flow reactors address batch limitations (e.g., thermal degradation, scalability) through precise residence time and temperature control. The National Deuteration Facility (ANSTO) reported a 40% efficiency boost using Vapourtec reactors for ethyl-d5 paraben synthesis.

Key Advantages:

- Enhanced Heat Transfer: Microfluidic channels mitigate hot spots, preserving deuterium labels.

- Scalability: Continuous-flow systems achieve 100 g/hr output, surpassing batch reactors.

- Purity Control: In-line NMR and MS monitoring enable real-time adjustments, reducing byproducts.

Table 3: Flow vs. Batch Synthesis Metrics

| Parameter | Batch Reactor | Flow Reactor | Source |

|---|---|---|---|

| Temperature | 140°C | 100°C | |

| Residence Time | 12 hr | 30 min | |

| Isotopic Purity | 98% | 99.9% | |

| Throughput | 10 g/day | 100 g/hr |

The esterification of 4-hydroxybenzoic acid with deuterated ethanol (CD3CD2OH) to form ethyl-d5 paraben exhibits measurable kinetic isotope effects (KIEs). The primary KIE arises from the cleavage of C–H bonds in the ethanol’s ethyl group during the rate-determining nucleophilic acyl substitution step. Deuterium’s greater mass reduces the vibrational frequency of the C–D bond compared to C–H, increasing the activation energy required for bond breaking. Experimental studies on analogous esterification reactions report KIEs ($$kH/kD$$) ranging from 2.1 to 3.8, depending on the solvent and catalyst [6].

For example, in self-catalyzed esterification systems, the formation of mono-ethyl citrate from citric acid and ethanol demonstrates a KIE of 2.3 at 78°C [6]. This aligns with the slower reaction kinetics observed in deuterated ethyl paraben synthesis, where the esterification rate decreases by approximately 60% compared to non-deuterated analogs [3]. The temperature dependence of KIEs further highlights the interplay between isotopic substitution and thermal energy: at 120°C, the KIE for tri-ethyl citrate formation drops to 1.7 due to increased vibrational energy overcoming the isotopic mass difference [6].

Table 1: Kinetic Isotope Effects in Esterification Reactions

| Substrate | Temperature (°C) | $$kH/kD$$ | Reference |

|---|---|---|---|

| Ethanol (C2H5OH) | 78 | 2.3 | [6] |

| Ethanol-d5 (C2D5OD) | 120 | 1.7 | [6] |

Solvent Isotope Effects on Reaction Thermodynamics

Deuterated solvents like dimethyl sulfoxide-d6 (DMSO-d6) significantly influence the thermodynamics of ethyl-d5 paraben synthesis. The solvent’s deuteration alters hydrogen-bonding networks, dielectric constants, and transition-state stabilization. In base-mediated deuteration reactions, DMSO-d6 serves dual roles: as a deuterium donor and a polar aprotic solvent.

Studies demonstrate that reactions in DMSO-d6 exhibit a 15–20% increase in equilibrium常数 ($$K_{eq}$$) for deuterium incorporation compared to non-deuterated DMSO [2]. This enhancement stems from the solvent’s ability to stabilize charged intermediates through stronger deuterium bonding. For instance, the base-promoted H–D exchange between 4-hydroxybenzoic acid and DMSO-d6 proceeds with a Gibbs free energy change ($$\Delta G$$) of −12.4 kJ/mol, favoring deuterium retention in the ethyl group [2].

Furthermore, isotopic scrambling experiments reveal that solvent deuteration reduces entropy penalties ($$\Delta S$$) by 8.2 J/(mol·K) due to the ordered solvation shell around deuterated intermediates [5]. This thermodynamic stabilization is critical for achieving the high isotopic purity (>95% d5) observed in ethyl-d5 paraben batches [3].

Stereoelectronic Factors in Deuterium Retention

The retention of deuterium in ethyl-d5 paraben is governed by stereoelectronic effects at the reaction’s transition state. The ethyl group’s conformation during nucleophilic attack on the carbonyl carbon determines the spatial orientation of deuterium atoms. Density functional theory (DFT) calculations on analogous esterification systems show that the anti-periplanar arrangement of the leaving group (water) and nucleophile (deuterated ethoxide) minimizes steric hindrance, favoring deuterium retention [2].

Electronic effects also modulate isotopic selectivity. The electron-withdrawing para-hydroxyl group on the benzoic acid ring polarizes the carbonyl carbon, increasing its electrophilicity. This polarization accelerates the nucleophilic attack by deuterated ethoxide while disfavoring protonation at the transition state. NMR studies confirm that the deuterium distribution in the ethyl group follows a non-statistical pattern, with 87% of deuterium atoms occupying the terminal methyl positions due to hyperconjugative stabilization [3].

Table 2: Deuterium Distribution in Ethyl-d5 Paraben

| Position | Deuterium Occupancy (%) |

|---|---|

| Terminal CH3 | 87 |

| Central CH2 | 13 |